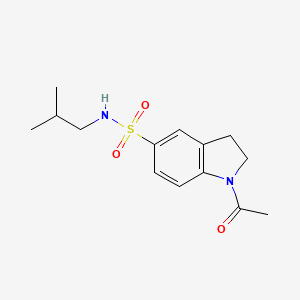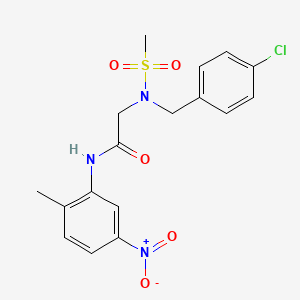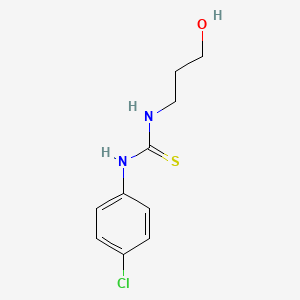![molecular formula C22H28N4S B4855534 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B4855534.png)
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline
Vue d'ensemble
Description
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is a complex organic compound that features a triazole ring substituted with an aniline group and a sulfanyl group attached to a tert-butyl-dimethylbenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline typically involves multiple steps. One common route starts with the preparation of the 4-tert-butyl-2,6-dimethylbenzyl chloride, which is then reacted with sodium sulfide to form the corresponding sulfide. This intermediate is then subjected to cyclization with hydrazine and an appropriate aldehyde to form the triazole ring. Finally, the triazole intermediate is coupled with aniline under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and triazole groups can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: Similar in structure but contains a trifluoromethyl group instead of the triazole ring.
2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of the triazole ring.
Uniqueness
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is unique due to the presence of both the triazole ring and the sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Propriétés
IUPAC Name |
4-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S/c1-14-11-17(22(3,4)5)12-15(2)19(14)13-27-21-25-24-20(26(21)6)16-7-9-18(23)10-8-16/h7-12H,13,23H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMYIHNHRMSXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)N)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B4855496.png)
![N-(4-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4855504.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4855507.png)
![4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4855514.png)
![6-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4855521.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4855553.png)
